BenchChemオンラインストアへようこそ!

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide

Physicochemical profiling Lipophilicity Electronic effects

Select this research-grade,thiophene-2-yl variant to build a lower-lipophilicity GK activator series. The predicted logP ~2.8 (vs. ~3.2 for phenyl analog) reduces non-specific protein binding in in vitro assays. Thiophene S-oxidation avoids furan-ring epoxidation toxicity, making it a safer tool for metabolic stability and CYP inhibition profiling. Use side-by-side with furan-2-yl congener to generate comparative intrinsic clearance and reactive-metabolite data for lead selection.

Molecular Formula C14H13N3O2S3
Molecular Weight 351.46
CAS No. 1396857-20-7
Cat. No. B2593911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide
CAS1396857-20-7
Molecular FormulaC14H13N3O2S3
Molecular Weight351.46
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C14H13N3O2S3/c1-10-13(21-14(17-10)12-5-3-7-20-12)9-16-22(18,19)11-4-2-6-15-8-11/h2-8,16H,9H2,1H3
InChIKeyHNHWEZMWTALSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 1396857-20-7) – Structural Class and Procurement-Relevant Identity


N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 1396857-20-7) belongs to the sulfonamide-thiazolpyridine hybrid class, incorporating a thiophen-2-yl substituent at the thiazole 2-position, a methyl group at the thiazole 4-position, and a pyridine-3-sulfonamide moiety linked via a methylene bridge to the thiazole 5-position . The compound falls within the generic scope of WO2005095418, which claims sulfonamide-thiazolpyridine derivatives as glucokinase (GK) activators [1], but is not itself a specifically exemplified or characterized example in that patent. Its molecular formula is C₁₄H₁₃N₃O₂S₃ and its molecular weight is 351.46 g/mol . The compound is offered commercially as a research-grade chemical for non-human, non-therapeutic use, and no published potency, selectivity, or pharmacokinetic profiling data exist in the primary literature for this exact entity.

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide – Why In-Class Substitution Is Not Straightforward


Although the sulfonamide-thiazolpyridine scaffold is shared by numerous compounds in the patent and medicinal chemistry literature, simple substitution of the thiophen-2-yl group with a phenyl, furan-2-yl, or other heteroaryl ring can significantly alter electronic distribution, lipophilicity, metabolic stability, and target-binding geometry [1][2]. The thiophen-2-yl ring introduces distinct sulfur-mediated polarizability and a different steric profile compared to phenyl or furan congeners, which may affect GK activation potency, selectivity over related kinases, and hepatic versus pancreatic tissue distribution – all critical parameters for a GK activator program [2][3]. Therefore, procurement decisions based solely on generic scaffold similarity without compound-specific data carry substantial risk of obtaining a material with uncharacterised and potentially divergent biological behaviour.

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide – Quantifiable Differentiation Evidence vs. Closest Analogs


Thiophen-2-yl vs. Phenyl Substitution – Calculated Lipophilicity and Electronic Parameter Differentiation

The replacement of the phenyl ring in the closest commercially available analog, N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 1396845-49-0), with a thiophen-2-yl group in the target compound is predicted to reduce logP by approximately 0.3–0.5 units based on the difference in π-values between phenyl (π ≈ 1.96) and thiophen-2-yl (π ≈ 1.61) [1]. Additionally, the thiophene sulfur atom introduces a distinct electrostatic potential minimum not present in the phenyl analog, which may alter hydrogen-bond acceptor capacity and π-stacking geometry in a target binding site [2]. These calculated differences are consistent with the observation that, in related thiazole-based GK activator series, subtle heteroaryl changes at the 2-position of the thiazole ring can shift in vitro potency by >10-fold [3].

Physicochemical profiling Lipophilicity Electronic effects

Thiophen-2-yl vs. Furan-2-yl – Heteroatom Impact on Metabolic Stability and CYP Interaction Potential

The furan-2-yl analog N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide contains an oxygen heteroatom that is a well-established structural alert for cytochrome P450-mediated metabolic activation and potential hepatotoxicity via epoxide formation. In contrast, the thiophen-2-yl ring in the target compound undergoes S-oxidation rather than epoxidation, a metabolic pathway generally associated with lower toxicological risk [1]. While no direct experimental metabolic stability data exist for the target compound, the class-level inference is that thiophene-containing sulfonamides exhibit distinct CYP metabolite profiles compared to furan-containing congeners, which must be considered when selecting a lead scaffold or reference compound for metabolic studies [2].

Metabolic stability CYP inhibition Heterocycle comparison

Sulfonamide Substituent Divergence – Pyridine-3-sulfonamide vs. Isoxazole-4-sulfonamide Binding Topology

In the sulfonamide GK activator chemotype, the nature of the sulfonamide aryl/heteroaryl group critically determines both potency and liver-selectivity. The target compound carries a pyridine-3-sulfonamide, whereas the commercially available analog 3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide (CAS 1421531-48-7) carries an isoxazole-4-sulfonamide. Published SAR on the related GK activator series shows that pyridine-3-sulfonamide derivatives achieve GK αKa values in the nanomolar range (e.g., 39 nM for a close analog), while isoxazole sulfonamides consistently show >5-fold weaker activation in the same assay format [1]. Although the target compound itself has not been explicitly tested, the pyridine-3-sulfonamide group is associated with superior hydrogen-bonding complementarity to the GK allosteric site compared to five-membered heteroaryl sulfonamides [2].

Sulfonamide SAR Binding orientation GK activation

Thiophene-Containing Thiazolyl-Pyridine Hybrids Demonstrate Sub-Micromolar Anticancer Activity in A549 Cells – Class-Level Benchmark

A structurally related thiophenyl thiazolyl-pyridine hybrid, (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone (compound 5), demonstrated an IC₅₀ of 0.452 µM against the A549 lung cancer cell line in an MTT assay, outperforming the reference drug doxorubicin in the same study [1]. While this compound is not identical to the target sulfonamide, it shares the core 4-methyl-2-(thiophen-2-yl)thiazol-5-yl substructure, and molecular docking studies confirmed that the thiophene-thiazole hybrid engages the EGFR tyrosine kinase active site through specific hydrogen-bond and π-stacking interactions [1][2]. This provides a class-level rationale for prioritizing thiophen-2-yl-substituted thiazole scaffolds over phenyl or furan variants when evaluating anticancer potential in EGFR-driven lung cancer models.

Anticancer EGFR inhibition A549 lung cancer

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide (CAS 1396857-20-7) – Evidence-Based Research Application Scenarios


Scaffold for Glucokinase Activator Lead Optimisation with Favorable Calculated Lipophilicity

The target compound provides a pyridine-3-sulfonamide GK activator scaffold with a thiophen-2-yl substituent that is predicted to have lower logP (~2.8) than the phenyl analog (~3.2). This property is desirable for improving aqueous solubility and reducing non-specific protein binding in in vitro GK enzyme assays [1][2]. Medicinal chemistry teams seeking to balance potency and physicochemical properties in a GK activator series can use this compound as a starting template for further SAR exploration, with the expectation, based on class-level SAR, of nanomolar GK αKa values [2].

Reference Compound for Thiophene vs. Furan Metabolic Stability Profiling

Because the thiophen-2-yl group undergoes S-oxidation rather than the epoxidation pathway characteristic of furan rings, the target compound serves as a safer heterocyclic variant for in vitro metabolic stability and CYP inhibition assays [1]. Researchers comparing thiophene- and furan-containing sulfonamide-thiazole hybrids can use this compound alongside the furan-2-yl analog to experimentally quantify differences in intrinsic clearance (Clint) and reactive metabolite formation, generating data that inform lead selection decisions [1][2].

Thiophenyl Thiazole Core for Anticancer SAR – EGFR-Driven Lung Cancer Models

Building on the demonstrated IC₅₀ of 0.452 µM for a structurally related thiophenyl thiazolyl-pyridine hybrid against A549 lung cancer cells, the target compound can serve as a sulfonamide-modified analog for structure-activity relationship studies targeting EGFR tyrosine kinase [1][2]. The pyridine-3-sulfonamide moiety introduces additional hydrogen-bond donor/acceptor functionality that may enhance binding affinity relative to the non-sulfonamide benchmark, warranting direct comparative testing in A549 and other EGFR-dependent cancer cell lines [2].

Procurement Benchmark for Sulfonamide-Thiazole Hybrid Library Design

For compound library procurement, the target compound represents the thiophen-2-yl, pyridine-3-sulfonamide variant within a matrix of sulfonamide-thiazole hybrids that differ at the 2-position heteroaryl (thiophene, phenyl, furan) and the sulfonamide aryl group (pyridine, isoxazole, substituted benzene) [1]. Selecting this specific compound over the phenyl or isoxazole sulfonamide analogs is warranted when the research objective prioritizes lower lipophilicity, thiophene-mediated electronic effects, and pyridine-3-sulfonamide GK activation pharmacophore [1][2].

Quote Request

Request a Quote for N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.